molecular formula C13H15FN2O3 B2682637 Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954597-58-1

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Cat. No.: B2682637
CAS No.: 954597-58-1
M. Wt: 266.272
InChI Key: UBGGSFUPJZVBJT-UHFFFAOYSA-N
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Description

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its fluorophenyl group makes it particularly useful in imaging studies using techniques like fluorine-19 nuclear magnetic resonance (NMR).

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism by which Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamate moiety could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-fluorophenyl)carbamate
  • Methyl (4-chlorophenyl)carbamate
  • Methyl (4-bromophenyl)carbamate

Uniqueness

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is unique due to the presence of the pyrrolidinone ring, which is not found in the simpler methyl (4-fluorophenyl)carbamate. This additional ring structure can significantly alter the compound’s chemical properties, reactivity, and biological activity, making it a more versatile and potentially more potent compound in various applications.

Biological Activity

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H16FN2O2
  • Molecular Weight : 250.28 g/mol
  • IUPAC Name : this compound

This structure comprises a pyrrolidinone ring substituted with a 4-fluorophenyl group and a carbamate moiety, which enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves modulation of various biochemical pathways. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It exhibits affinity for certain receptors, potentially influencing neurotransmitter systems and other signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties through apoptosis induction in cancer cell lines.

Biological Activity Overview

Biological Activity Effects References
Enzyme InhibitionModulates metabolic pathways
Anticancer PropertiesInduces apoptosis in cancer cells
Neurotransmitter ModulationAffects signaling pathways

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on specific enzymes, this compound was found to significantly reduce the activity of enzymes related to inflammation. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism was linked to mitochondrial dysfunction and activation of caspases, highlighting its potential as an anticancer agent.

Case Study 3: Neuropharmacological Effects

Investigations into the neuropharmacological effects revealed that the compound modulates neurotransmitter release, particularly dopamine and serotonin pathways. This opens avenues for exploring its use in treating neurological disorders such as depression and anxiety.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicology Studies : Assessing safety profiles in vivo.
  • Clinical Trials : Evaluating efficacy in human subjects for targeted therapies.

Properties

IUPAC Name

methyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-19-13(18)15-7-9-6-12(17)16(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGGSFUPJZVBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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